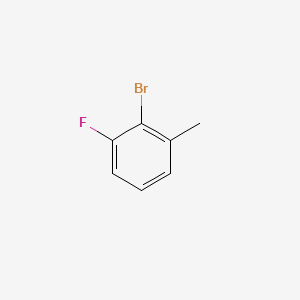

2-Bromo-3-fluorotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCXRRYRNRDSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208628 | |

| Record name | 2-Bromo-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59907-13-0 | |

| Record name | 2-Bromo-1-fluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59907-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059907130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-fluorotoluene (CAS: 59907-13-0): Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Toluene Scaffolds

In the landscape of modern organic synthesis, halogenated aromatic compounds are indispensable building blocks. Their utility stems from the unique electronic properties imparted by halogen substituents and their capacity to participate in a wide array of cross-coupling reactions. 2-Bromo-3-fluorotoluene, a disubstituted toluene carrying both bromine and fluorine atoms, is a key intermediate with significant applications in the pharmaceutical, agrochemical, and dyestuff industries.[1][2] The strategic placement of the bromo and fluoro groups on the toluene ring offers a nuanced reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity in cornerstone organic transformations and its analytical characterization.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 59907-13-0 | [3][4] |

| Molecular Formula | C₇H₆BrF | [4] |

| Molecular Weight | 189.02 g/mol | [4] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 187 °C | [1] |

| Density | 1.503 g/mL | [1] |

| Refractive Index | 1.5330 | [1] |

| Solubility | Slightly soluble in water | [1][2] |

| Storage | Sealed in dry, room temperature conditions, away from oxidizing agents. | [2] |

Safety and Handling

This compound is classified as a combustible liquid and requires careful handling in a well-ventilated area.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All work should be conducted within a certified chemical fume hood.

Synthesis of this compound: A Mechanistic Approach

The most logical and established synthetic route to aryl bromides from aromatic amines is the Sandmeyer reaction.[5][6] This transformation proceeds via the diazotization of a primary aromatic amine, followed by the copper(I) bromide-catalyzed displacement of the diazonium group. For the synthesis of this compound, the requisite starting material would be 2-Amino-6-fluorotoluene.

Diagram 1: Proposed Synthesis of this compound via Sandmeyer Reaction

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Sandmeyer reaction.[5][6]

Materials:

-

2-Amino-6-fluorotoluene

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Amino-6-fluorotoluene (1.0 eq).

-

Cool the flask to 0 °C in an ice-salt bath and add hydrobromic acid (48%, 3.0 eq) dropwise, maintaining the temperature below 5 °C.

-

Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water and add it dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 2.0 eq).

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Key Reactions and Synthetic Utility

The bromine atom in this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[7][8] this compound can be effectively coupled with various boronic acids or their esters to generate substituted biaryl compounds.

Diagram 2: Suzuki-Miyaura Coupling of this compound

Caption: General scheme for the Suzuki-Miyaura coupling.

Illustrative Protocol: Suzuki-Miyaura Coupling

This protocol is a general representation of a typical Suzuki-Miyaura coupling reaction.[9]

-

To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[10][11] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the 3-fluorotoluene scaffold.

Diagram 3: Buchwald-Hartwig Amination of this compound

Caption: General scheme for Buchwald-Hartwig amination.

Illustrative Protocol: Buchwald-Hartwig Amination

This is a representative protocol for the Buchwald-Hartwig amination.[12]

-

In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XantPhos, 0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).

-

Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Add an anhydrous, degassed solvent like toluene or dioxane.

-

Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl protons and a complex multiplet pattern for the three aromatic protons, with characteristic couplings to the fluorine atom.

-

¹³C NMR: The spectrum would display seven distinct signals. The carbon atom directly bonded to fluorine would appear as a doublet with a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine would also exhibit smaller C-F couplings.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2⁺) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

-

Gas Chromatography (GC):

-

GC is an effective method for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

-

Conclusion

This compound is a strategically important building block in organic synthesis, offering a gateway to a diverse range of complex molecules for the pharmaceutical and agrochemical industries. Its synthesis, logically approached via a Sandmeyer reaction, and its reactivity in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, underscore its value to the research and development community. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel chemical entities.

References

- 1. This compound | 59907-13-0 [chemicalbook.com]

- 2. This compound, 98%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

A Senior Application Scientist's Guide to 2-Bromo-3-fluorotoluene: Physicochemical Properties and Strategic Applications

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of 2-Bromo-3-fluorotoluene (CAS No. 59907-13-0), a key halogenated intermediate in modern organic synthesis. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a narrative grounded in experimental causality and strategic insight. This document is designed for researchers, chemists, and drug development professionals who utilize fluorinated building blocks to construct complex molecular architectures. We will explore its structural and spectral characteristics, detail validated protocols for property determination, and discuss its strategic importance in the pharmaceutical and agrochemical industries.

Introduction: The Strategic Value of Fluorinated Aromatics

In contemporary medicinal and materials chemistry, the selective incorporation of fluorine atoms is a cornerstone of molecular design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity (LogP), and binding affinity to biological targets.[3][4]

This compound emerges as a particularly valuable building block. Its structure offers a trifecta of synthetic utility: a fluorine atom to modulate electronic and pharmacokinetic properties, a bromine atom that serves as a highly reactive handle for cross-coupling reactions, and a methyl group that provides a steric and electronic anchor.[5] Understanding the fundamental physicochemical properties of this compound is not an academic exercise; it is the foundation for predictable reaction outcomes, efficient process development, and rational drug design.

Molecular and Structural Data

The identity and purity of a starting material are paramount. The fundamental structural characteristics of this compound are the logical starting point for any technical evaluation.

Caption: 2D Structure of 2-Bromo-1-fluoro-3-methylbenzene.

Table 1: Chemical Identity and Structural Information

| Parameter | Value | Source(s) |

| CAS Number | 59907-13-0 | [1][6] |

| IUPAC Name | 2-bromo-1-fluoro-3-methylbenzene | |

| Molecular Formula | C₇H₆BrF | [1][7] |

| Molecular Weight | 189.02 g/mol | [7] |

| Canonical SMILES | CC1=C(C(=CC=C1)F)Br | [1] |

| InChI Key | FYCXRRYRNRDSRM-UHFFFAOYSA-N | [1] |

Physicochemical Properties: A Quantitative Overview

The bulk physical properties of a compound dictate its handling, purification, and reaction conditions. For instance, its boiling point is a direct indicator of volatility and informs the selection of distillation parameters for purification, while its density is critical for mass-to-volume conversions in process scale-up.

Table 2: Core Physicochemical Data

| Property | Value | Comments & Significance | Source(s) |

| Appearance | Clear, colorless liquid | Allows for easy visual inspection of purity. | [3] |

| Boiling Point | 187 °C (at 760 Torr) | Indicates moderate volatility. Suitable for purification by vacuum distillation to avoid thermal decomposition. | [3] |

| Density | 1.503 g/cm³ (at 25 °C) | Significantly denser than water; will form the lower layer in biphasic aqueous extractions. | [3][8][9] |

| Refractive Index (n20/D) | 1.533 | A useful, rapid, and non-destructive check for identity and purity against a reference standard. | [3][8][9] |

| Flash Point | 76 °C (169 °F) | Classified as a combustible liquid, requiring appropriate storage and handling away from ignition sources. | [3][8] |

| Water Solubility | Slightly soluble | Dictates the use of organic solvents for reactions and extractions. The compound will partition into organic layers. | [1][3][8] |

| Melting Point | 118-123 °C | This value is reported by some suppliers but is inconsistent with the compound being a liquid at room temperature. It may be erroneous or refer to a derivative. | [3] |

Experimental Protocols for Property Verification

Trust in scientific data is built upon reproducible methodology. The following protocols are standard, validated procedures for verifying the key physicochemical properties of liquid intermediates like this compound.

Protocol: Microscale Boiling Point Determination

Causality: This method is chosen for its efficiency with small sample volumes (sparing valuable material) and its accuracy. It relies on the principle that a liquid's boiling point is reached when its vapor pressure equals the external pressure. The trapped air bubble in the inverted capillary acts as a nucleation site, ensuring smooth boiling and a clear endpoint.

Caption: Workflow for Microscale Boiling Point Determination.

Methodology:

-

Apparatus Setup: Securely attach a small (6x50 mm) test tube to a thermometer using a rubber band. The bottom of the test tube should align with the thermometer's bulb.[10]

-

Sample Addition: Using a Pasteur pipette, add approximately 0.2-0.3 mL of this compound to the test tube.

-

Capillary Insertion: Place a small, sealed-end capillary tube (e.g., a melting point capillary) into the test tube with the open end facing down.[11]

-

Heating: Place the entire assembly into a standard melting point apparatus. Heat the sample relatively quickly until the temperature is about 15-20 °C below the expected boiling point (187 °C).

-

Equilibration: Reduce the heating rate to approximately 2 °C per minute.

-

Observation: Watch the inverted capillary tube. A slow stream of bubbles will emerge as the trapped air expands. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary's opening.[12]

-

Confirmation: Turn off the heat. As the apparatus cools, the bubbling will cease, and the liquid will be drawn back into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the precise boiling point.

Protocol: Density Determination via Pycnometer

Causality: The pycnometer method is a highly accurate gravimetric technique for determining the density of a liquid. By precisely measuring the mass of a known, fixed volume of liquid at a constant temperature, it provides a reliable density value essential for process chemistry calculations.[13]

Methodology:

-

Preparation: Ensure the pycnometer and its stopper are perfectly clean and dry.

-

Weigh Empty: Accurately weigh the empty pycnometer with its stopper on an analytical balance (record as m₁).[14]

-

Fill with Sample: Carefully fill the pycnometer with this compound until the liquid is slightly above the calibration mark.

-

Thermostat: Place the filled pycnometer in a thermostatic water bath set to a precise temperature (e.g., 25.0 °C) and allow it to equilibrate for at least 20 minutes. This ensures the liquid volume is constant and defined.

-

Volume Adjustment: Insert the stopper. Excess liquid will be forced out through the capillary bore. Carefully wipe all liquid from the exterior of the pycnometer with a lint-free tissue.[14]

-

Weigh Filled: Reweigh the filled, dry pycnometer (record as m₂).

-

Calibration: Repeat steps 1-6 using distilled water, for which the density (ρ_water) at the given temperature is known. Record the mass of the empty pycnometer (m₁, should be the same) and the mass when filled with water (m_water).

-

Calculation:

-

Volume of pycnometer (V): V = (m_water - m₁) / ρ_water

-

Density of sample (ρ_sample): ρ_sample = (m₂ - m₁) / V

-

Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic data provides unambiguous confirmation of molecular structure. For a novel or critical batch of this compound, a full suite of analyses is warranted.

¹H NMR Spectroscopy

Expectations: The ¹H NMR spectrum will confirm the presence of the key proton environments: the aromatic protons and the methyl protons. The integration will validate the ratio of these protons (3:3, simplifying to 1:1).

-

Aromatic Region (δ 7.0-7.5 ppm): The three protons on the benzene ring will appear in this region. Due to complex coupling between them (ortho-, meta-, and para-coupling, as well as coupling to the ¹⁹F nucleus), they will likely present as a complex, overlapping multiplet rather than distinct, easily interpretable signals.[15]

-

Methyl Region (δ ~2.4 ppm): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

Expectations: The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to the 7 unique carbon atoms in the molecule.

-

Aromatic Carbons (δ 110-165 ppm): Six signals will appear in this range.

-

C-F Carbon: This carbon will exhibit the largest chemical shift (downfield) due to the high electronegativity of fluorine and will appear as a doublet due to strong one-bond coupling (¹J_CF).[7]

-

C-Br Carbon: This carbon's chemical shift is influenced by the "heavy atom effect," which can be complex, but it will be distinct from the others.[9]

-

C-CH₃ Carbon: The ipso-carbon attached to the methyl group.

-

C-H Carbons (3 signals): The remaining three carbons bonded to hydrogen.

-

-

Methyl Carbon (δ ~20 ppm): A single signal for the methyl carbon will appear upfield.

Infrared (IR) Spectroscopy

Expectations: The IR spectrum provides confirmation of key functional groups and the aromatic system.

-

Aromatic C-H Stretch: A sharp band or bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[16]

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the methyl group.

-

Aromatic C=C Stretch: Two or three sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.[17]

-

C-F Stretch: A strong, characteristic band typically in the 1000-1300 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically between 500-650 cm⁻¹.

Mass Spectrometry (MS)

Expectations: Electron Ionization (EI) Mass Spectrometry is invaluable for confirming the molecular weight and revealing fragmentation patterns that support the structure.

-

Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). Expect to see two peaks of nearly equal intensity at m/z 188 (for C₇H₆⁷⁹BrF) and m/z 190 (for C₇H₆⁸¹BrF). This M/M+2 pattern is a definitive signature for a monobrominated compound.[18][19]

-

Key Fragments: Common fragmentation pathways would include the loss of a bromine radical ([M-Br]⁺ at m/z 109), loss of a methyl radical ([M-CH₃]⁺ at m/z 173/175), or loss of HBr ([M-HBr]⁺ at m/z 108).

Applications in Research and Development

The utility of this compound lies in its role as a versatile intermediate. The differential reactivity of its halogen substituents is key to its strategic application.

-

Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[5] This allows for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the C2 position, while leaving the C3-F bond intact. This is a deliberate design feature, enabling chemists to introduce complexity at one site before potentially using the fluorine atom to modulate the final properties of the target molecule.

-

Pharmaceutical Scaffolding: As an intermediate, it provides a scaffold that already contains a fluorine atom. Building from this fluorinated core is often more efficient than attempting to introduce fluorine at a later stage of a complex synthesis.[20] The presence of fluorine can block metabolic oxidation at the C3 position, potentially increasing the half-life of a drug candidate.[4]

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound presents moderate hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). It is also a combustible liquid.[21][22]

-

Handling:

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate PPE: nitrile gloves, a lab coat, and chemical splash goggles.

-

Keep away from heat, sparks, open flames, and strong oxidizing agents.[8]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

This compound is more than a collection of physical constants and spectral data; it is a strategic tool for molecular engineering. Its well-defined physicochemical properties enable predictable behavior in the laboratory, while its unique structural arrangement—a reactive bromine handle paired with a property-modulating fluorine atom—provides a powerful platform for the synthesis of novel pharmaceuticals and agrochemicals. This guide has aimed to provide not only the essential data but also the scientific rationale behind its determination and application, empowering researchers to leverage this valuable intermediate with confidence and precision.

References

- 1. tandfonline.com [tandfonline.com]

- 2. aifchem.com [aifchem.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. chymist.com [chymist.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chemconnections.org [chemconnections.org]

- 13. che.utah.edu [che.utah.edu]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. whitman.edu [whitman.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

2-Bromo-3-fluorotoluene molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-3-fluorotoluene: Synthesis, Applications, and Experimental Protocols

Introduction

This compound is a halogenated aromatic compound that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a methyl group on a benzene ring—provides a versatile platform for constructing complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, making it an invaluable intermediate in the development of high-value materials, particularly in the pharmaceutical and agrochemical industries.[1][2]

The presence of the bromine atom offers a reactive handle for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. Simultaneously, the fluorine atom often imparts desirable physicochemical properties to the final target molecule, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity—a strategy widely employed in drug design.[3] This guide, prepared for researchers and drug development professionals, provides a comprehensive overview of this compound, from its core properties to its practical application in the laboratory.

Physicochemical Properties and Specifications

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a combustible liquid at room temperature with characteristics that dictate its handling, storage, and reactivity.[1][4]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrF | [5][6][7][8] |

| Molecular Weight | 189.02 g/mol | [5][6][7] |

| CAS Number | 59907-13-0 | [5][6][7] |

| IUPAC Name | 2-bromo-1-fluoro-3-methylbenzene | [5] |

| Appearance | Liquid | |

| Solubility | Slightly soluble in water | [1][8] |

| Density | ~1.503 g/mL at 25 °C | |

| Purity (Typical) | ≥97% (GC) | [2] |

Synthesis and Mechanistic Insights

The synthesis of polysubstituted aromatic rings like this compound requires careful strategic planning to ensure correct regioselectivity. While multiple pathways exist, a common and reliable approach involves the diazotization of a substituted aniline followed by a Sandmeyer reaction.

A plausible and efficient route starts from 3-Fluoro-2-nitrotoluene. The key steps are:

-

Reduction of the Nitro Group: The nitro group is reduced to an amine. This is typically achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. The choice of a mild reducing agent is crucial to avoid dehalogenation.

-

Diazotization: The resulting 2-Amino-6-fluorotoluene is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Sandmeyer Reaction: The diazonium salt is subsequently treated with a copper(I) bromide (CuBr) solution. In this step, the diazonium group is replaced by a bromine atom, yielding the final product, this compound. The copper catalyst facilitates the single-electron transfer mechanism that is central to this transformation.

This multi-step synthesis is a classic example of directing group chemistry, where existing substituents are leveraged to install new functional groups with high precision. An alternative, though often less selective, method involves the direct electrophilic bromination of 3-fluorotoluene. However, this approach typically yields a mixture of isomers that require challenging purification.[9][10]

Core Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthon for creating novel molecules with tailored functions.

-

Pharmaceutical Synthesis: Halogenated intermediates are cornerstones of medicinal chemistry.[11] This compound serves as a key fragment for building active pharmaceutical ingredients (APIs). The bromine atom acts as a linchpin for carbon-carbon or carbon-heteroatom bond formation, allowing for the assembly of a complex molecular core, while the fluorine atom helps optimize the drug's pharmacokinetic profile.

-

Agrochemical Development: Similar to pharmaceuticals, the agrochemical industry leverages fluorinated compounds to develop more potent and stable pesticides, herbicides, and fungicides.[12][13] this compound can be incorporated into new chemical entities designed for enhanced crop protection.

-

Materials Science: The unique electronic properties conferred by the bromo and fluoro substituents make this compound a candidate for synthesizing materials used in applications such as organic light-emitting diodes (OLEDs).[13]

The primary utility is demonstrated in its application in palladium-catalyzed cross-coupling reactions, as detailed in the following experimental protocol.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura reaction to demonstrate the utility of this compound as a building block. This reaction creates a C-C bond, coupling the aromatic ring to a boronic acid derivative.

Objective: To synthesize 3-Fluoro-2-methyl-4'-phenylbiphenyl from this compound and 4-phenylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

4-Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Triphenylphosphine [PPh₃] (0.08 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-phenylboronic acid, and potassium carbonate.

-

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this catalyst mixture to the main reaction flask. Rationale: Pre-mixing allows for the in-situ formation of the active Pd(0) catalyst species, which is crucial for initiating the catalytic cycle.

-

Solvent Addition and Degassing: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes. Rationale: The removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Heating: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3-Fluoro-2-methyl-4'-phenylbiphenyl.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Suzuki Coupling Workflow Diagram

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

-

GHS Hazard Statements: The compound is classified with the following hazards:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14] All manipulations should be performed in a well-ventilated fume hood.[14][15]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][4] Keep away from heat, sparks, open flames, and strong oxidizing agents.[1][4][15]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14][15]

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate. Its trifunctional nature provides chemists with a powerful tool for synthesizing complex molecules with precision and efficiency. A firm grasp of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in the research and development of next-generation pharmaceuticals, agrochemicals, and advanced materials. Adherence to rigorous safety protocols ensures that its utility can be explored responsibly and effectively in the laboratory.

References

- 1. This compound, 98%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. H61785.14 [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. This compound | C7H6BrF | CID 108856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. scbt.com [scbt.com]

- 8. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. prepchem.com [prepchem.com]

- 10. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 2-Bromo-3-fluorotoluene: Properties, Synthesis, and Applications for Research Professionals

Abstract

2-Bromo-3-fluorotoluene (CAS No: 59907-13-0) is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries.[1][2] Its unique substitution pattern, featuring adjacent bromo and fluoro groups ortho to a methyl group, imparts a distinct reactivity profile, making it a valuable and versatile synthetic intermediate.[3] The bromine atom serves as a key handle for cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a highly desirable trait in modern drug discovery.[4][5] This guide provides a comprehensive overview of the critical physicochemical properties of this compound, details a robust synthetic protocol, discusses its reactivity, and explores its applications in research and development, with a focus on providing actionable insights for laboratory professionals.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research. The properties of this compound are well-documented, with its relatively high boiling point and density being characteristic of a brominated aromatic compound of its molecular weight. These parameters are critical for designing reaction conditions, particularly for purification via distillation, and for calculating molar quantities.

| Property | Value | Source(s) |

| CAS Number | 59907-13-0 | [6][7][8] |

| Molecular Formula | C₇H₆BrF | [7][8] |

| Molecular Weight | 189.02 g/mol | [7][8][9] |

| Boiling Point | 187 °C (at 760 Torr) | [10] |

| Density | 1.503 g/cm³ | [1][6][11] |

| Appearance | Clear, colorless liquid | [6] |

| Flash Point | 76 °C (169 °F) | [1][6] |

| Refractive Index | 1.533 | [1][6][11] |

| Water Solubility | Slightly soluble | [1][6][10] |

| IUPAC Name | 2-bromo-1-fluoro-3-methylbenzene | [7] |

Synthesis and Reactivity

The synthesis of specifically substituted aromatics like this compound requires regiochemical control. While direct bromination of 3-fluorotoluene is possible, it often yields a mixture of isomers.[12][13] A more controlled and widely applicable method for achieving this specific substitution pattern is the Sandmeyer reaction, which offers high fidelity and is a staple of synthetic organic chemistry.

Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction provides a reliable route from a primary aromatic amine to an aryl halide. In this context, the synthesis would commence from 3-fluoro-2-toluidine (2-amino-3-fluorotoluene). The amine is first converted to a diazonium salt using nitrous acid at low temperatures. This highly reactive intermediate is then treated with a copper(I) bromide catalyst to install the bromine atom at the desired position, releasing nitrogen gas.

Caption: Sandmeyer reaction pathway for this compound synthesis.

Experimental Protocol: Synthesis from 3-Fluoro-2-toluidine

This protocol is a self-validating system where successful isolation of the product at the expected boiling point and density confirms the reaction's efficacy.

Materials:

-

3-Fluoro-2-toluidine

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) bromide (CuBr)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-fluoro-2-toluidine in aqueous HCl. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change. Causality Insight: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr in HCl. Add the cold diazonium salt solution to the CuBr solution in a controlled manner. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, gently warm the reaction mixture to 50-60 °C for approximately 30 minutes to ensure the reaction goes to completion.

-

Work-up and Purification: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the crude product with diethyl ether (3x).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil is purified by vacuum distillation, collecting the fraction at the appropriate boiling point (~187 °C at atmospheric pressure, adjust for vacuum) to yield pure this compound.

Reactivity Profile

The utility of this compound stems from its defined reactivity. The carbon-bromine bond is the primary site for transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds from this simple building block.

Applications in Drug Development and Research

Halogenated intermediates are indispensable in modern medicinal chemistry. This compound serves as a critical building block for introducing a specifically substituted aromatic ring into a larger molecule.

-

Scaffold Development: The ability to use the bromine as a synthetic handle allows chemists to attach this fluorotoluene moiety to other molecular fragments, building the core structures of potential new drugs.[3]

-

Physicochemical Property Modulation: The incorporation of fluorine is a well-established strategy in drug design.[5] Fluorine can block sites of metabolism, increase binding affinity to target proteins, and enhance membrane permeability, thereby improving the overall pharmacokinetic profile of a drug candidate.[4] this compound provides a direct route to introduce this beneficial atom.

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, this intermediate is used in the synthesis of advanced agrochemicals and specialty organic materials where fine-tuning of electronic and steric properties is required.[1]

Caption: Workflow for utilizing this compound in drug discovery.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting. This compound possesses specific hazards that require careful management.

-

Hazard Identification: The compound is classified as a combustible liquid. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][7][14]

-

Handling:

-

Storage:

-

First Aid:

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the molecular sciences. Its well-defined physicochemical properties, accessible synthesis via established methods like the Sandmeyer reaction, and versatile reactivity profile make it a valuable intermediate for researchers. For professionals in drug development, its utility as a fluorine-containing building block provides a strategic advantage in the design of next-generation therapeutics. Proper understanding and safe handling of this compound are paramount to leveraging its full potential in the laboratory.

References

- 1. This compound, 98%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 59907-13-0 [m.chemicalbook.com]

- 7. This compound | C7H6BrF | CID 108856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. calpaclab.com [calpaclab.com]

- 10. echemi.com [echemi.com]

- 11. 3-Bromo-2-fluorotoluene 97 59907-12-9 [sigmaaldrich.com]

- 12. prepchem.com [prepchem.com]

- 13. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-3-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 2-Bromo-3-fluorotoluene, a substituted aromatic compound with applications as an organic intermediate in the pharmaceutical and agrochemical industries.[1] Lacking readily available experimental spectra in public databases, this paper presents a comprehensive analysis based on established NMR principles, data from structural isomers, and spectral prediction. We will delve into the theoretical underpinnings of the expected chemical shifts and coupling constants, providing a robust framework for the interpretation of experimentally acquired data. This guide also includes a standardized protocol for sample preparation and NMR data acquisition, ensuring reproducibility and accuracy.

Introduction: The Structural Elucidation of this compound

This compound (C₇H₆BrF) is a halogenated aromatic compound with a unique substitution pattern that gives rise to a complex and informative NMR spectrum.[2] The strategic placement of a bromine atom, a fluorine atom, and a methyl group on the benzene ring creates a distinct electronic environment for each proton and carbon atom, making NMR spectroscopy the premier method for its structural verification and purity assessment.

The utility of NMR in drug development and chemical synthesis is well-established. It provides not only confirmation of the target molecule's identity but also crucial information about the presence and nature of any impurities.[3] For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, a thorough understanding of its NMR signature is paramount for quality control and reaction monitoring.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the methyl protons and the three aromatic protons. The chemical shifts (δ) are influenced by the interplay of the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the methyl group.

2.1. The Methyl Protons

The methyl (-CH₃) group is expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm . Its proximity to the bromine atom at the C2 position will likely cause a slight downfield shift compared to unsubstituted toluene.

2.2. The Aromatic Protons

The three protons on the aromatic ring will give rise to a complex multiplet pattern in the aromatic region, generally between δ 6.5-8.0 ppm .[1] The precise chemical shifts and coupling patterns are dictated by their positions relative to the substituents.

-

H-4: This proton is situated between a fluorine and a bromine atom (meta to both). It is expected to be the most downfield of the aromatic protons due to the cumulative deshielding effects of the adjacent halogens.

-

H-5: Positioned para to the bromine and meta to the fluorine and methyl groups, this proton will experience a moderate deshielding effect.

-

H-6: This proton is ortho to the methyl group and meta to the bromine atom. The electron-donating methyl group will have a shielding effect, likely causing this proton to appear at the most upfield position in the aromatic region.

Spin-Spin Coupling: The aromatic protons will exhibit spin-spin coupling, leading to splitting of the signals. The magnitude of the coupling constant (J) depends on the number of bonds separating the coupled nuclei.

-

Ortho coupling (³J): Coupling between adjacent protons (H-4 and H-5; H-5 and H-6) is typically in the range of 6-10 Hz.

-

Meta coupling (⁴J): Coupling between protons separated by four bonds (H-4 and H-6) is smaller, usually 2-4 Hz.

-

Fluorine-Proton Coupling (JHF): The fluorine atom at C3 will couple with the neighboring protons. The magnitude of this coupling varies with the number of intervening bonds:

-

³JH4-F (ortho) is expected to be in the range of 5-10 Hz.

-

⁴JH5-F (meta) will be smaller, around 2-5 Hz.

-

The interplay of these couplings will result in complex multiplets for each aromatic proton, likely appearing as doublet of doublets or even more complex patterns.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will display seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the electronegativity of the attached substituents and the hybridization of the carbon atom. Aromatic carbons typically resonate in the range of 110-170 ppm .[4][5]

-

C1 (bearing the methyl group): This carbon will be influenced by the attached methyl group and the adjacent bromine and fluorine atoms.

-

C2 (bearing the bromine atom): The direct attachment to the electronegative bromine atom will cause a significant downfield shift for this carbon.

-

C3 (bearing the fluorine atom): The highly electronegative fluorine atom will strongly deshield this carbon, causing it to appear at a downfield position. Furthermore, this signal will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-260 Hz).

-

C4, C5, and C6: These carbons will have chemical shifts determined by their proximity to the various substituents. The signals for carbons ortho and para to the fluorine atom will also exhibit smaller C-F coupling constants.

-

Methyl Carbon (-CH₃): This aliphatic carbon will appear at the most upfield position, typically in the range of 15-25 ppm .

Tabulated Summary of Predicted NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₃ | ~2.3 | s | ~20 |

| H-4 | ~7.3 - 7.5 | ddd | C1: ~138 |

| H-5 | ~7.0 - 7.2 | ddd | C2: ~115 |

| H-6 | ~6.9 - 7.1 | ddd | C3: ~160 (d, ¹JCF ≈ 250 Hz) |

| C4: ~128 | |||

| C5: ~125 | |||

| C6: ~130 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions. "s" denotes a singlet, and "ddd" denotes a doublet of doublet of doublets.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of this compound, the following protocol is recommended:

5.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

5.2. NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 300 MHz or higher for better signal dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon, simplifying the spectrum.

-

A larger number of scans will be necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate integration and peak identification.

-

Reference the spectra to the TMS signal at 0 ppm.

-

Visualization of Spin-Spin Coupling

The following diagram illustrates the key spin-spin coupling interactions in the aromatic region of the ¹H NMR spectrum of this compound.

Caption: Spin-spin coupling network for aromatic protons in this compound.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. By analyzing the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify this molecule and assess its purity. The provided experimental protocol offers a standardized approach to data acquisition, promoting consistency and reliability in analytical results. While experimental data remains the gold standard, this predictive analysis serves as a powerful tool for structural elucidation in its absence and as a confirmatory guide when experimental spectra are obtained.

References

- 1. This compound, 98%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | C7H6BrF | CID 108856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Spectroscopic Fingerprinting of 2-Bromo-3-fluorotoluene: An In-depth Technical Guide to its Infrared and Mass Spectrometric Signatures

Introduction

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of organic intermediates is paramount for ensuring the efficacy, safety, and novelty of developmental candidates. 2-Bromo-3-fluorotoluene, a substituted aromatic compound, serves as a critical building block in the synthesis of a variety of complex molecules. Its chemical identity, defined by the specific arrangement of its constituent atoms, is unequivocally established through a combination of spectroscopic techniques. This guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) data for this compound, offering researchers a comprehensive reference for its characterization. As direct experimental spectra for this specific compound are not widely available in public databases, this paper will leverage established principles of spectroscopy and predictive data to present a thorough and scientifically grounded analysis.

Compound Profile:

| Property | Value | Source |

| Chemical Name | 2-Bromo-1-fluoro-3-methylbenzene | [1] |

| CAS Number | 59907-13-0 | [2] |

| Molecular Formula | C₇H₆BrF | [2] |

| Molecular Weight | 189.02 g/mol | [2] |

| Monoisotopic Mass | 187.96369 Da | [1] |

Part 1: Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a unique "fingerprint" of the functional groups present in a molecule. For this compound, a liquid at room temperature, the IR spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer.

Experimental Protocol: FTIR Spectroscopy of Liquid this compound

The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for neat liquids.[3]

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. The ATR crystal (typically diamond or germanium) should be clean.

-

Background Spectrum Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. This is a critical step to account for any atmospheric (e.g., CO₂, water vapor) or instrumental absorptions.[3]

-

Sample Application: A small drop of this compound is placed directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.

-

Sample Spectrum Acquisition: The sample spectrum is then acquired. To improve the signal-to-noise ratio, multiple scans (typically 16 or 32) are co-added and averaged.[3]

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.[3][4]

Predicted Infrared Spectral Data for this compound

While an experimental spectrum is not publicly available, the expected absorption bands for this compound can be predicted based on the characteristic frequencies of its structural components. Aromatic compounds exhibit a number of distinctive bands.[5]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Justification |

| 3100-3000 | Aromatic C-H Stretch | Characteristic of C-H bonds on a benzene ring.[5] |

| 2960-2850 | Methyl C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds in the methyl (-CH₃) group. |

| 1600-1585 & 1500-1400 | Aromatic C=C Stretch | In-ring carbon-carbon stretching vibrations, characteristic of the aromatic skeleton.[5] |

| 1275-1200 | C-F Stretch | The strong electronegativity of fluorine results in a strong absorption in this region. |

| 1050-1000 | C-Br Stretch | Carbon-bromine stretching vibrations typically appear in the fingerprint region. |

| 900-675 | Aromatic C-H Out-of-Plane Bending | The pattern of these bands can be indicative of the substitution pattern on the benzene ring. |

Visualization of the FTIR Workflow

Caption: A generalized workflow for acquiring an FTIR spectrum of a liquid sample using an ATR accessory.

Part 2: Mass Spectrometric Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural elucidation of organic compounds like this compound, Electron Ionization (EI) is a commonly employed technique. EI is a "hard" ionization method that leads to extensive fragmentation of the molecule, providing a detailed fragmentation pattern that acts as a molecular fingerprint.[6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized protocol for the analysis of a liquid sample like this compound, often coupled with a Gas Chromatography (GC) system for sample introduction.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the GC-MS system. The GC separates the analyte from the solvent and any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).[6]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Predicted Mass Spectrum Fragmentation Data for this compound

The fragmentation of this compound in an EI-MS experiment is governed by the stability of the resulting ions and neutral fragments. The presence of bromine is particularly noteworthy due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic "M" and "M+2" isotopic pattern for any fragment containing a bromine atom.[7]

| Predicted m/z | Ion/Fragment | Justification |

| 188/190 | [C₇H₆BrF]⁺• | The molecular ion peak (M⁺•). The presence of two peaks of nearly equal intensity separated by 2 m/z units is a definitive indicator of a single bromine atom. |

| 109 | [C₇H₆F]⁺ | Loss of a bromine radical (•Br) from the molecular ion. This is a common fragmentation pathway for bromoaromatic compounds. |

| 91 | [C₇H₇]⁺ | The tropylium ion, a common and stable fragment in the mass spectra of toluene derivatives, formed through rearrangement and loss of halogens. |

| 77 | [C₆H₅]⁺ | The phenyl cation, resulting from the loss of the methyl group and halogens. |

Note: The m/z values for bromine-containing fragments are presented as a pair (e.g., 188/190) to represent the ions containing ⁷⁹Br and ⁸¹Br, respectively.

Visualization of the Predicted Fragmentation Pathway

Caption: A simplified representation of the predicted major fragmentation pathways for this compound under electron ionization.

Conclusion

References

- 1. This compound | C7H6BrF | CID 108856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. benchchem.com [benchchem.com]

theoretical and computational studies on 2-Bromo-3-fluorotoluene

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-Bromo-3-fluorotoluene

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular characteristics of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantum chemical calculations that reveal the structural, vibrational, electronic, and non-linear optical properties of this halogenated aromatic compound. By leveraging established computational protocols, we can predict and understand the behavior of this compound, offering insights crucial for its application in medicinal chemistry and materials science.

Introduction: The Significance of this compound

This compound (C₇H₆BrF) is a substituted toluene molecule that serves as a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] The presence of three different substituents on the benzene ring—a bromine atom, a fluorine atom, and a methyl group—results in an asymmetric structure with interesting electronic and steric properties. Understanding the precise molecular geometry, vibrational modes, electronic distribution, and reactivity is paramount for designing novel synthesis pathways and for predicting its interactions in biological systems.

Computational chemistry provides a powerful, non-destructive lens through which to examine molecules at the atomic level.[3] Techniques like Density Functional Theory (DFT) allow us to model molecular behavior with high accuracy, offering predictive power that can guide and rationalize experimental findings.[4] This guide outlines the application of these state-of-the-art computational methods to thoroughly characterize this compound.

The Computational Framework: Methodology and Causality

The reliability of any computational study hinges on the selection of an appropriate theoretical model. For a molecule like this compound, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy for predicting a wide range of molecular properties.[5]

Choice of a Theoretical Model

The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is the workhorse of computational chemistry for organic molecules.[6] It has a long track record of providing reliable results for geometries, vibrational frequencies, and electronic properties for systems analogous to this compound.[7][8] To accurately describe the electron distribution, especially for atoms with lone pairs like bromine and fluorine, a Pople-style basis set such as 6-311++G(d,p) is employed. The inclusion of diffuse functions (++) is crucial for describing the behavior of electrons far from the nucleus, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules, which is essential for accurate property calculations.

The Workflow: From Geometry to Properties

A typical computational investigation follows a logical sequence designed to ensure the validity and accuracy of the results.

Caption: Computational workflow for analyzing this compound.

Molecular Structure Analysis

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process systematically alters the positions of the atoms until the configuration with the lowest possible energy is found.

The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. The substitution pattern on the benzene ring is expected to cause minor distortions from a perfect hexagon. For instance, the C-Br and C-F bond lengths will be characteristic of aromatic halides, and the presence of these bulky and electronegative groups will influence the adjacent C-C bond lengths and the internal angles of the ring.

Table 1: Predicted Optimized Structural Parameters for this compound

| Parameter | Description | Predicted Value (Å or °) | Justification |

|---|---|---|---|

| C-Br Bond Length | Distance between Carbon 2 and Bromine | ~1.89 Å | Consistent with C-Br bonds in bromoanilines.[9] |

| C-F Bond Length | Distance between Carbon 3 and Fluorine | ~1.35 Å | Typical for C-F bonds in fluorinated benzenes. |

| C-C Bond Lengths | Aromatic C-C bonds in the ring | 1.39 - 1.41 Å | Slight variation due to substituent effects.[9] |

| C-C-Br Angle | Bond angle around the bromine substituent | ~121° | Steric hindrance may cause slight deviation from 120°. |

| C-C-F Angle | Bond angle around the fluorine substituent | ~119° | Electronegativity of fluorine influences the angle. |

| C-C-C Angles | Internal angles of the benzene ring | 118° - 122° | Ring puckering due to steric and electronic effects. |

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.[10][11] Computational frequency calculations can predict these spectra with remarkable accuracy.[12]

A frequency calculation performed on the optimized geometry of this compound yields a set of vibrational modes and their corresponding frequencies. A key validation step is to ensure that all calculated frequencies are positive (real), which confirms that the optimized structure is a true energy minimum.[5] The calculated IR intensities and Raman activities help in simulating the appearance of the experimental spectra.[8]

Table 2: Key Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic C-H stretching vibrations. |

| ~3000-2850 | C-H stretch | Methyl group (CH₃) symmetric and asymmetric stretching. |

| ~1600-1450 | C=C stretch | Aromatic ring stretching modes. |

| ~1450-1370 | C-H bend | Methyl group bending vibrations. |

| ~1300-1000 | C-F stretch | Characteristic stretching of the Carbon-Fluorine bond. |

| ~1200-1000 | In-plane C-H bend | Bending vibrations of aromatic C-H bonds within the plane. |

| ~900-675 | Out-of-plane C-H bend | Bending vibrations of aromatic C-H bonds out of the plane. |

| ~600-500 | C-Br stretch | Characteristic stretching of the Carbon-Bromine bond. |

Electronic Properties and Chemical Reactivity

The distribution of electrons within a molecule governs its stability, reactivity, and intermolecular interactions. Key insights can be gained from analyzing the frontier molecular orbitals and the molecular electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.[13][14] A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the bromine atom, while the LUMO will likely be an anti-bonding orbital distributed over the aromatic system.

Caption: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total charge distribution on the molecular surface. It provides an intuitive guide to the reactive sites of a molecule.[9]

-

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these are expected around the electronegative fluorine and bromine atoms.

-

Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack. These are often found around the hydrogen atoms.

-

Green regions represent areas of neutral potential.

The MEP map is invaluable for predicting how this compound might interact with other molecules, such as receptors or enzymes in a biological context.

NMR Spectroscopy Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts.[15][16][17] These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental data to confirm the molecular structure.[8] The calculations would predict distinct signals for each chemically unique proton and carbon atom, with the chemical shifts being influenced by the electron-withdrawing effects of the fluorine and bromine atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Rationale |

|---|---|---|---|

| CH₃ | ~2.3 ppm | ~20 ppm | Typical range for a methyl group on an aromatic ring. |

| C1-H | ~7.0-7.4 ppm | ~130-140 ppm | Aromatic protons and carbons, deshielded by the ring current. |

| C4-H | ~7.0-7.4 ppm | ~115-125 ppm | Influenced by adjacent F and Br atoms. |

| C5-H | ~7.0-7.4 ppm | ~125-135 ppm | Aromatic protons and carbons. |

| C6-H | ~7.0-7.4 ppm | ~120-130 ppm | Aromatic protons and carbons. |

| C2-Br | - | ~110-120 ppm | Carbon attached to bromine is significantly shielded. |

| C3-F | - | ~155-165 ppm | Carbon attached to fluorine is strongly deshielded. |

Non-Linear Optical (NLO) Properties

Molecules with large differences in electron density, often found in asymmetric structures, can exhibit non-linear optical (NLO) properties.[18][19] These materials are of great interest for applications in telecommunications and optical computing.[20] Computational methods can predict key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).[21][22] The asymmetric substitution pattern of this compound suggests it may possess NLO properties, and a computational analysis would quantify this potential. A large calculated value for the first-order hyperpolarizability would indicate a significant NLO response.

Protocol: A Step-by-Step Computational Workflow

This section provides a generalized, step-by-step protocol for performing a DFT analysis of this compound using a quantum chemistry software package like Gaussian.

Step 1: Building the Initial Structure

-